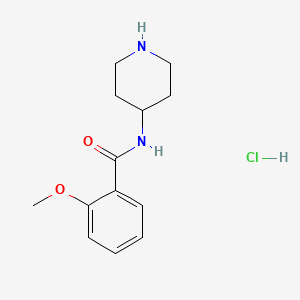

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride

Description

Structural Elucidation and Molecular Characterization

Systematic IUPAC Nomenclature and Constitutional Isomerism

The compound’s IUPAC name is 2-methoxy-N-piperidin-4-ylbenzamide hydrochloride , derived from its benzamide core, methoxy substituent at the ortho position, and a piperidine group attached to the amide nitrogen. The systematic nomenclature adheres to IUPAC rules for naming substituted benzamides and heterocyclic amines.

No constitutional isomerism is reported for this compound, as the substituents (methoxy and piperidine) are fixed at distinct positions on the benzamide scaffold.

X-ray Crystallographic Analysis of Molecular Geometry

While the exact crystal structure of 2-methoxy-N-(piperidine-4-yl)benzamide hydrochloride remains unreported, insights can be extrapolated from structurally analogous piperidine-benzamide derivatives. For example:

- Dihedral Angles : In related compounds, the piperidine ring exhibits a chair conformation, with a dihedral angle of ~31–63° between the piperidine and benzene planes, enabling optimal steric interactions.

- Hydrogen Bonding : The amide group and methoxy oxygen typically participate in intermolecular hydrogen bonds (e.g., N–H⋯O, C–H⋯O), forming extended supramolecular networks.

Spectroscopic Characterization

Key spectroscopic data for the compound and its analogs include:

¹H NMR

- Methoxy Group : δ 3.8–3.9 ppm (singlet, 3H, OCH₃)

- Piperidine Protons : δ 1.5–2.5 ppm (multiplet, 8H, piperidine CH₂ and CH groups)

- Aromatic Protons : δ 6.8–8.0 ppm (multiplet, 4H, benzene ring)

¹³C NMR

- Carbonyl Carbon : δ ~165–170 ppm (C=O)

- Methoxy Carbon : δ ~55–56 ppm (OCH₃)

- Piperidine Carbons : δ 25–45 ppm (CH₂/CH groups)

FT-IR

- C=O Stretch : ~

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-methoxy-N-piperidin-4-ylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-12-5-3-2-4-11(12)13(16)15-10-6-8-14-9-7-10;/h2-5,10,14H,6-9H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUORCCORLEIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxybenzoic acid and piperidine.

Amidation Reaction: The carboxylic acid group of 2-methoxybenzoic acid is converted to an amide by reacting with piperidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Hydrochloride Formation: The resulting 2-Methoxy-N-(piperidine-4-yl)benzamide is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

In an industrial setting, the production of 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride may involve large-scale batch reactors where the amidation reaction is optimized for yield and purity. Continuous flow reactors could also be employed to improve efficiency and scalability. The final product is typically purified through recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, potentially altering the compound’s biological activity.

Reduction: The amide bond can be reduced to an amine, which may be useful in further synthetic modifications.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: 2-Hydroxy-N-(piperidine-4-yl)benzamide.

Reduction: 2-Methoxy-N-(piperidine-4-yl)benzylamine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Structure-Activity Relationships

The compound is synthesized through a series of chemical reactions involving piperidine derivatives and benzamides. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine and benzamide moieties significantly affect the biological activity of the resulting compounds. For instance, research has shown that specific substitutions can enhance the potency of N-(piperidine-4-yl)benzamide derivatives as inhibitors of the presynaptic choline transporter (CHT) .

Table 1: Synthesis Overview

| Compound | Synthesis Method | Key Modifications | Biological Activity |

|---|---|---|---|

| 2-Methoxy-N-(piperidine-4-yl)benzamide | Multi-step organic synthesis | 4-methoxy substitution | Potent CHT inhibitor |

| ML352 | Lead optimization from initial compounds | Variations in amide group | Selective inhibitor of CHT |

Antitumor Activity

A significant application of 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride is in cancer research. Studies have demonstrated that certain derivatives exhibit potent antitumor activity against various cancer cell lines, including hepatocellular carcinoma (HepG2). For example, one derivative showed an IC50 value of 0.25 μM against HepG2 cells, indicating strong cytotoxic effects .

Table 2: Antitumor Activity Data

| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 47 | HepG2 | 0.25 | Induces cell cycle arrest via p53/p21 pathway |

| Compound X | MCF7 | 0.5 | Apoptosis induction through caspase activation |

Neuropharmacological Applications

The compound's structure suggests potential neuropharmacological applications, particularly in modulating neurotransmitter systems. Research indicates that derivatives of N-(piperidine-4-yl)benzamide can act as selective inhibitors of neurotransmitter transporters, which may have implications for treating neurological disorders .

Case Study: Inhibition of Choline Transporter

In a high-throughput screening study, a series of N-(piperidine-4-yl)benzamide derivatives were evaluated for their ability to inhibit CHT. The most promising compound, ML352, exhibited noncompetitive inhibition with significant potency at varying choline concentrations .

Case Study: Antitumor Efficacy

In vitro studies on compound 47 revealed its capability to induce cell cycle arrest in HepG2 cells by modulating key regulatory proteins such as cyclin B1 and p53. Flow cytometry confirmed the induction of cell cycle arrest, highlighting its potential as an anticancer agent .

Mécanisme D'action

The mechanism of action of 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may facilitate binding to these targets, while the methoxy group can influence the compound’s electronic properties and reactivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxy-N-(piperidin-1-yl)benzamide: Similar structure but with a different position of the piperidine ring.

N-(4-Methoxyphenyl)piperidine-4-carboxamide: Contains a methoxyphenyl group but differs in the position of the amide linkage.

4-Methoxy-N-(piperidin-4-yl)benzamide: Similar but lacks the hydrochloride salt form.

Uniqueness

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride is unique due to its specific substitution pattern, which can significantly influence its chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications.

This detailed overview provides a comprehensive understanding of 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds

Activité Biologique

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride, a compound of interest in medicinal chemistry, is part of the benzamide class and has shown potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride can be represented as follows:

- Molecular Formula : CHClNO

- CAS Number : 1021901-98-3

This compound features a piperidine ring, which is known for its role in enhancing the bioactivity of various pharmaceuticals.

The biological activity of 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride is primarily attributed to its interaction with specific molecular targets. It has been observed to affect several biochemical pathways, including:

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, potentially impacting metabolic processes.

- Receptor Binding : It may bind to various receptors, influencing signaling pathways associated with cancer and other diseases.

Biological Activity Overview

Research indicates that derivatives of the benzamide class, including 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride, exhibit a range of biological activities:

- Antitumor Activity :

- Cell Cycle Modulation :

- Neuropharmacological Effects :

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antitumor Mechanisms :

-

Pharmacokinetic Properties :

- Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics, which enhance their therapeutic potential in vivo.

- Comparative Analysis :

Q & A

Q. Case Study: Identifying Degradation Products Under Oxidative Stress

- Approach :

- Stress testing : Expose to 3% HO at 40°C for 72 hours.

- Analysis : UPLC-QTOF-MS to identify oxidative byproducts (e.g., N-oxide derivatives).

- Mitigation : Add antioxidants (0.01% BHT) to formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.